2-Hydroxy-3-(methylsulfanyl)butanedioic acid
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Overview
Description
2-Hydroxy-3-(methylsulfanyl)butanedioic acid is an organic compound with the molecular formula C5H8O5S It is a derivative of butanedioic acid, featuring a hydroxyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylsulfanyl)butanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-(methylsulfanyl)butanedioic acid using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(methylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Hydroxy-3-(methylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(methylsulfanyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-3-methylbutyric acid: Similar in structure but lacks the methylsulfanyl group.
Succinic acid: A simpler dicarboxylic acid without the hydroxyl and methylsulfanyl groups.
Uniqueness: 2-Hydroxy-3-(methylsulfanyl)butanedioic acid is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
828936-64-7 |
---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-hydroxy-3-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O5S/c1-11-3(5(9)10)2(6)4(7)8/h2-3,6H,1H3,(H,7,8)(H,9,10) |
InChI Key |
PCJAJGVDQOJOMA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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